molecular formula C20H22O4 B15188807 2-Methylbutyl benzyl phthalate CAS No. 71463-82-6

2-Methylbutyl benzyl phthalate

Cat. No.: B15188807
CAS No.: 71463-82-6
M. Wt: 326.4 g/mol
InChI Key: ZRYUYMRIBIOSBD-OAHLLOKOSA-N
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Description

2-Methylbutyl benzyl phthalate is an organic compound belonging to the phthalate ester family. It is a derivative of phthalic acid, benzyl alcohol, and 2-methylbutanol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutyl benzyl phthalate typically involves the esterification of phthalic anhydride with benzyl alcohol and 2-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Phthalic anhydride+Benzyl alcohol+2-Methylbutanol2-Methylbutyl benzyl phthalate+Water\text{Phthalic anhydride} + \text{Benzyl alcohol} + \text{2-Methylbutanol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+Benzyl alcohol+2-Methylbutanol→2-Methylbutyl benzyl phthalate+Water

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyl benzyl phthalate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid, benzyl alcohol, and 2-methylbutanol.

    Oxidation: It can be oxidized to form phthalic acid derivatives.

    Substitution: The ester groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2-Methylbutyl benzyl phthalate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methylbutyl benzyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It has been shown to bind to estrogen receptors, potentially disrupting normal hormonal functions. Additionally, it can affect gene expression and cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

2-Methylbutyl benzyl phthalate can be compared with other phthalate esters such as:

  • Di(2-ethylhexyl) phthalate (DEHP)
  • Diisononyl phthalate (DINP)
  • Diisodecyl phthalate (DIDP)

These compounds share similar uses as plasticizers but differ in their chemical structures and specific applications. For example, DEHP is commonly used in medical devices, while DINP and DIDP are used in a variety of consumer products .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it an important plasticizer, while its potential biological effects warrant further research to understand its impact on health and the environment.

Properties

CAS No.

71463-82-6

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

1-O-benzyl 2-O-[(2R)-2-methylbutyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C20H22O4/c1-3-15(2)13-23-19(21)17-11-7-8-12-18(17)20(22)24-14-16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3/t15-/m1/s1

InChI Key

ZRYUYMRIBIOSBD-OAHLLOKOSA-N

Isomeric SMILES

CC[C@@H](C)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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